molecular formula C8H4FNO2 B13701262 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile

7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B13701262
M. Wt: 165.12 g/mol
InChI Key: DQJZTQCZAJGSPG-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile (CAS: 1891127-27-7) is a fluorinated aromatic heterocyclic compound featuring a benzo[d][1,3]dioxole core with a nitrile group at position 4 and a fluorine atom at position 7. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral agents and prodrugs . Its structure combines the electron-withdrawing effects of the nitrile group and fluorine, which can enhance metabolic stability and influence reactivity in downstream synthetic applications.

Properties

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

7-fluoro-1,3-benzodioxole-4-carbonitrile

InChI

InChI=1S/C8H4FNO2/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2H,4H2

InChI Key

DQJZTQCZAJGSPG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the fluorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination. The nitrile group can then be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and nitrilation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Primary amines

    Substitution: Functionalized benzo[d][1,3]dioxole derivatives

Scientific Research Applications

7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorine atom and nitrile group can enhance the compound’s binding affinity and specificity for its targets, contributing to its bioactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs of 7-fluorobenzo[d][1,3]dioxole-4-carbonitrile, focusing on substituent variations and applications:

Compound Name CAS Number Substituent Position/Type Key Applications/Properties Source/Reference
This compound 1891127-27-7 7-Fluoro, 4-CN Pharmaceutical intermediate
Benzo[d][1,3]dioxole-4-carbonitrile 161886-19-7 None (parent), 4-CN Chemical synthesis, tariff codes
7-Bromobenzo[d][1,3]dioxole-4-carbonitrile 1898014-67-9 7-Bromo, 4-CN Intermediate in organic synthesis
5-Bromobenzo[d][1,3]dioxole-4-carbonitrile - 5-Bromo, 4-CN Research chemical, commercial availability

Commercial and Regulatory Aspects

  • The parent compound is widely traded, with HS codes 2932997000 (U.S.) and 29329990.99 (China), indicating its regulatory status as a non-halogenated heterocycle .
  • Halogenated derivatives (e.g., 7-fluoro and 7-bromo) are specialized intermediates, often priced higher due to their niche applications (e.g., 5-bromo analog costs €472/100mg from CymitQuimica) .

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